
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a pentachlorophenylthio group, which is a phenyl ring substituted with five chlorine atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with pentachlorothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pentachlorophenylthio group to a thiol or sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The pentachlorophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-((trichlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((tetrachlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((pentachlorophenylthio)ethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is unique due to the presence of five chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This high degree of chlorination can enhance the compound’s stability and resistance to degradation, making it suitable for various applications.
Properties
CAS No. |
73987-11-8 |
|---|---|
Molecular Formula |
C12H11Cl5O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,2-dimethyl-4-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H11Cl5O2S/c1-12(2)18-3-5(19-12)4-20-11-9(16)7(14)6(13)8(15)10(11)17/h5H,3-4H2,1-2H3 |
InChI Key |
DVLUIQKNFOKCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





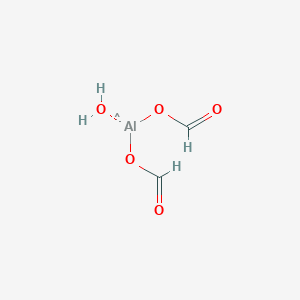
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
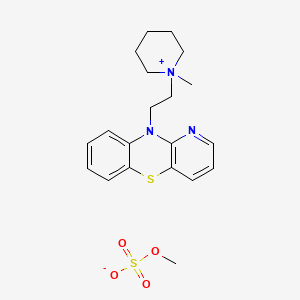
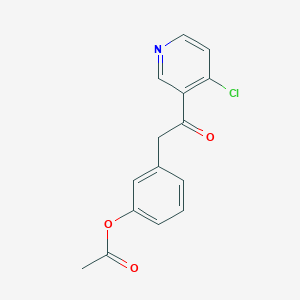
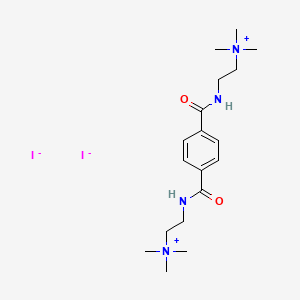
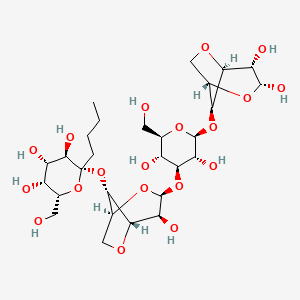
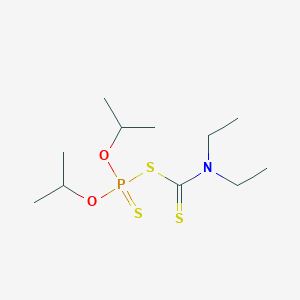
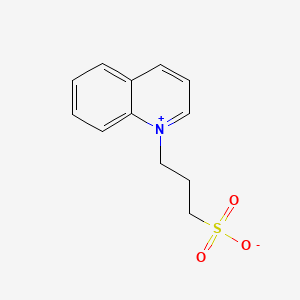
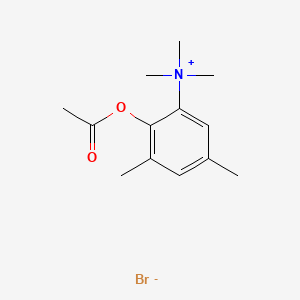
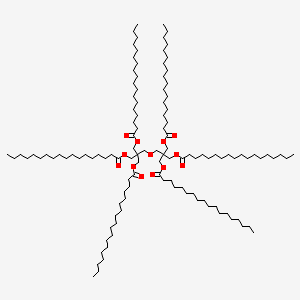
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
